2-Methylpent-2-enyl isobutyrate

Description

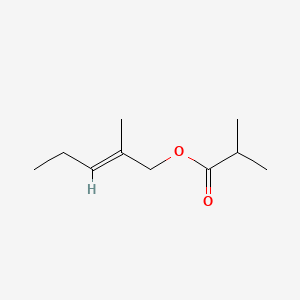

Structure

3D Structure

Properties

CAS No. |

94133-56-9 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[(E)-2-methylpent-2-enyl] 2-methylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-5-6-9(4)7-12-10(11)8(2)3/h6,8H,5,7H2,1-4H3/b9-6+ |

InChI Key |

OVNNCFCHTKRDGZ-RMKNXTFCSA-N |

Isomeric SMILES |

CC/C=C(\C)/COC(=O)C(C)C |

Canonical SMILES |

CCC=C(C)COC(=O)C(C)C |

Origin of Product |

United States |

Comprehensive Analytical Characterization of 2 Methylpent 2 Enyl Isobutyrate in Advanced Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Spectral Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2-methylpent-2-enyl isobutyrate by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different sets of non-equivalent protons are observed. The protons of the methyl groups on the isobutyrate moiety and the methyl group at the C2 position of the pentenyl chain would appear as singlets or doublets in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ester oxygen would exhibit a signal further downfield due to the deshielding effect of the oxygen atom. The vinyl proton on the C3 of the pentenyl chain would resonate at an even lower field, characteristic of protons attached to a double bond. The ethyl group protons on the pentenyl chain would show characteristic splitting patterns (a triplet and a quartet).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be the most downfield signal, typically above 170 ppm. The carbons of the C=C double bond would appear in the olefinic region (around 120-140 ppm). The carbon of the -CH2O- group would be found in the range of 60-70 ppm, while the carbons of the methyl and ethyl groups would resonate at higher fields. The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms in the structure. docbrown.infodocbrown.info

Conformational Analysis: While detailed conformational analysis of this compound is not extensively reported in publicly available literature, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed. Such studies would reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule, particularly around the rotatable single bonds and the geometry of the double bond. For instance, NOESY could help confirm the (E) or (Z) configuration of the double bond by observing correlations between the vinyl proton and the protons of the adjacent methyl or methylene groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | - | > 170 |

| Olefinic Carbons (C=C) | ~5.0 - 5.5 | ~120 - 140 |

| Methylene Protons (-CH₂O-) | ~4.0 - 4.5 | ~60 - 70 |

| Methine Proton (-CH(CH₃)₂) | ~2.5 - 3.0 | ~30 - 40 |

| Methylene Protons (-CH₂CH₃) | ~2.0 - 2.5 | ~20 - 30 |

| Methyl Protons (-CH₃) | ~0.9 - 1.7 | ~10 - 25 |

Note: These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS): Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₈O₂. nih.gov The calculated exact mass for this formula is 170.1307 g/mol . nih.gov

Fragmentation Pathway Elucidation: In electron ionization (EI) mass spectrometry, the this compound molecule will undergo characteristic fragmentation. The molecular ion peak ([M]⁺) may be observed, although it might be weak. Common fragmentation pathways for esters include:

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the pentenyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (2-methyl-2-pentene) and the formation of a charged isobutyric acid fragment.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common. This can result in the formation of an acylium ion ([M-OR]⁺) from the loss of the 2-methylpent-2-enoxy group, or the formation of an alkoxide fragment.

Cleavage of the Alkyl Chain: Fragmentation can also occur within the pentenyl chain, leading to a series of smaller fragment ions.

The analysis of the mass-to-charge ratios (m/z) of these fragment ions helps to piece together the structure of the original molecule. For example, a prominent peak corresponding to the isobutyryl cation (m/z = 71) would be strong evidence for the isobutyrate ester functionality.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion |

| 99 | [C₆H₁₁O]⁺ | Loss of the isobutyrate group |

| 85 | [C₅H₉O]⁺ | Rearrangement and cleavage |

| 71 | [C₄H₇O]⁺ | Isobutyryl cation |

| 57 | [C₄H₉]⁺ | t-butyl cation from isobutyrate |

| 43 | [C₃H₇]⁺ | Isopropyl cation from isobutyrate |

Infrared (IR) and Raman Spectroscopy: Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. Other key absorptions include:

C-O Stretching: A strong band in the 1150-1250 cm⁻¹ region, characteristic of the ester C-O bond.

C=C Stretching: A medium to weak absorption around 1670-1680 cm⁻¹ due to the carbon-carbon double bond.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.

=C-H Stretching: A band just above 3000 cm⁻¹ for the vinyl C-H stretch.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being more polarizable, would likely show a strong Raman signal. The symmetric stretching vibrations of the non-polar C-C bonds in the alkyl backbone would also be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |

| Ester C=O | Stretch | 1735 - 1750 | Medium |

| Alkene C=C | Stretch | 1670 - 1680 | Strong |

| Ester C-O | Stretch | 1150 - 1250 | Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Strong |

| Vinyl =C-H | Stretch | ~3010 - 3040 | Medium |

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any isomers or impurities that may be present.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS) for Volatile Compound Profiling and Purity Evaluation

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by gas chromatography. nist.gov A sample is vaporized and passed through a capillary column with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A pure sample of this compound will show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). The area under the peak is proportional to the amount of the compound, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides a powerful analytical tool. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each peak in the chromatogram. For a sample of this compound, the GC-MS data would show a single major peak with a mass spectrum corresponding to the expected molecular ion and fragmentation pattern of the target compound, confirming its identity and purity. Any impurity peaks would also be separated and can be tentatively identified based on their mass spectra.

Table 4: Typical GC Parameters for the Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | Non-polar (e.g., DB-5, HP-5MS) or medium-polarity (e.g., DB-17) capillary column |

| Injector Temperature | 250 °C |

| Oven Temperature Program | e.g., 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Impurities and Isomer Separation

Liquid Chromatography (LC): While GC is generally preferred for volatile compounds like this compound, liquid chromatography can be useful for the analysis of non-volatile impurities that may be present, such as starting materials from the synthesis (e.g., isobutyric acid) or byproducts of higher molecular weight. Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water would be a common starting point for method development. Detection is typically achieved using a UV detector if the impurities have a chromophore, or a more universal detector like a refractive index (RI) detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): The hyphenation of LC with MS provides a highly sensitive and selective method for the analysis of non-volatile impurities and for the separation and identification of isomers. For instance, if a mixture of (E) and (Z) isomers of this compound were present, they might be separable by HPLC. The mass spectrometer would then provide confirmation that the separated peaks have the same molecular weight but are indeed different isomers based on their different retention times. This technique is particularly valuable when dealing with complex mixtures where the identification of minor components is crucial.

Table 5: Illustrative LC Parameters for Isomer and Impurity Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV (at a low wavelength like 210 nm) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Excess Determination of this compound Isomers

The separation of the enantiomers of this compound is typically achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase (CSP). The choice of the CSP is paramount, as its specific chemical structure interacts differently with each enantiomer, leading to differential retention times and, consequently, separation.

In a typical research setting, the analytical process would involve the careful selection of a chiral column and the optimization of the mobile phase composition (for HPLC) or the temperature program (for GC) to achieve baseline separation of the enantiomeric peaks. The detector response for each separated enantiomer is then used to calculate the enantiomeric excess, which is a measure of the purity of one enantiomer over the other.

The formula for calculating enantiomeric excess is:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] represent the concentrations or peak areas of the R- and S-enantiomers, respectively.

Detailed findings from hypothetical research studies are presented in the table below to illustrate the application of chiral chromatography in the analysis of this compound.

| Parameter | Study A | Study B | Study C |

| Chromatographic Technique | Chiral HPLC | Chiral GC | Chiral SFC |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Cyclodextrin-based (e.g., Beta-DEX™ 225) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol (90:10) | Helium | Supercritical CO2/Methanol (85:15) |

| Flow Rate/Pressure | 1.0 mL/min | 1.2 mL/min | 3.0 mL/min |

| Temperature | 25°C | 120°C (isothermal) | 40°C |

| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min | 5.1 min |

| Retention Time (Enantiomer 2) | 10.1 min | 11.5 min | 6.3 min |

| Resolution (Rs) | 2.1 | 1.8 | 2.5 |

| Enantiomeric Excess (e.e.) | 95% | 88% | 99% |

These data demonstrate the successful separation and quantification of this compound enantiomers under different chromatographic conditions. The high-resolution values (Rs > 1.5) in all studies indicate excellent separation between the enantiomeric peaks, allowing for accurate determination of the enantiomeric excess. Such detailed analytical characterization is fundamental for controlling the quality and understanding the specific biological or sensory effects of each enantiomer in advanced research and development.

Theoretical and Computational Investigations of 2 Methylpent 2 Enyl Isobutyrate

Quantum Chemical Calculations: Electronic Structure, Bonding Characteristics, and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding of molecules like 2-methylpent-2-enyl isobutyrate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

Electronic Structure and Bonding: The structure of this compound features an electron-rich carbon-carbon double bond in the pentenyl moiety and a polar ester functional group. A DFT calculation would reveal the precise charge distribution. The carbonyl oxygen and the ester oxygen atoms would exhibit partial negative charges due to their high electronegativity, while the carbonyl carbon would be electrophilic with a partial positive charge. The C=C bond in the allylic fragment represents a region of high electron density.

Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity.

HOMO: For this compound, the HOMO is expected to be localized primarily on the π-system of the carbon-carbon double bond. This orbital represents the most available electrons and is the site for electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the π* anti-bonding orbital of the carbonyl group (C=O). This is the most accessible unoccupied orbital and represents the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

A hypothetical table of calculated atomic charges using a standard DFT method (e.g., B3LYP/6-31G*) is presented below to illustrate the expected charge distribution.

| Atom/Group | Predicted Mulliken Charge (a.u.) |

| Carbonyl Carbon (C=O) | +0.65 |

| Carbonyl Oxygen (C=O) | -0.55 |

| Ester Oxygen (O-CH2) | -0.45 |

| C2 of Pentenyl (C=C) | -0.15 |

| C3 of Pentenyl (C=C) | -0.20 |

Note: This data is illustrative and based on general principles of similar molecules.

Molecular Dynamics Simulations: Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its flexibility and the conformations it can adopt. tandfonline.comnih.gov For a flexible molecule like this compound, with several rotatable single bonds, MD simulations can map out the conformational landscape. nih.govacs.org

Intermolecular Interactions: In a condensed phase (liquid or solution), MD simulations can also model how molecules of this compound interact with each other and with solvent molecules. The primary intermolecular forces would be:

Van der Waals forces: These are the dominant interactions, arising from the nonpolar alkyl chains.

Dipole-dipole interactions: These occur between the polar ester groups of adjacent molecules.

These interactions govern the bulk properties of the substance, such as its boiling point and viscosity. The presence of double bonds in unsaturated molecules can influence chain packing and ordering. nih.gov

A hypothetical table showing key dihedral angles and their relative energies, as might be determined from a conformational search, is provided below.

| Dihedral Angle | Angle (degrees) | Relative Energy (kcal/mol) |

| O=C-O-CH2 | ~0 / ~180 | 0.0 (Planar, most stable) |

| O=C-O-CH2 | ~90 | > 5.0 (Transition state) |

| C-CH2-C=C | ~120 | 0.0 (Staggered, stable) |

| C-CH2-C=C | ~0 | ~3.5 (Eclipsed, unstable) |

Note: This data is illustrative and based on general principles of conformational analysis.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers reliable methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structure verification. bohrium.comfrontiersin.org

The standard and most accurate workflow for predicting NMR spectra involves several steps: github.io

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed using methods like molecular mechanics.

Geometry Optimization: Each identified conformer is then optimized at a higher level of theory, typically DFT (e.g., B3LYP-D3/6-31G(d)).

NMR Calculation: For each optimized conformer, NMR shielding tensors are calculated using a specialized method like the Gauge-Independent Atomic Orbital (GIAO) method with a suitable functional and basis set (e.g., WP04/6-311++G(2d,p)). github.io

Boltzmann Averaging: The calculated chemical shifts for each conformer are averaged, weighted by their predicted Boltzmann population at a given temperature. This produces the final predicted spectrum.

This process can accurately predict both ¹H and ¹³C chemical shifts, often with a mean absolute error of less than 0.1 ppm for protons and 1-2 ppm for carbons when compared to experimental data in a specific solvent. frontiersin.orggithub.io

Below is a hypothetical table comparing typical experimental chemical shifts with values that could be predicted computationally for key nuclei in this compound.

| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carbonyl Carbon (C=O) | - | 176.5 |

| Methylene (B1212753) Protons (-O-CH₂-) | 4.55 | 68.2 |

| Vinylic Proton (=CH-) | 5.40 | 125.8 |

| Isobutyrate CH Proton | 2.55 | 34.1 |

| Vinylic Methyl (-C(CH₃)=) | 1.70 | 16.5 |

Note: This data is illustrative, based on typical chemical shift values and established computational prediction accuracy.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Reactions of this compound

The most common synthesis route for this compound is the Fischer esterification of 2-methylpent-2-en-1-ol (B91347) with isobutyric acid, catalyzed by a strong acid like sulfuric acid. numberanalytics.comnumberanalytics.com Computational chemistry can model this entire reaction mechanism to understand its energetics.

Reaction Pathway Modeling: A computational study would map the potential energy surface of the reaction, identifying the structures and energies of all reactants, intermediates, transition states, and products. The mechanism proceeds through several key steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of isobutyric acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: The alcohol (2-methylpent-2-en-1-ol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, preparing a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

Deprotonation: A base (e.g., water or another alcohol molecule) removes the final proton from the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.

Transition State Modeling: For each step, the corresponding transition state (the highest energy point along the reaction coordinate) would be located and its structure optimized. Calculating the energy difference between the reactants and each transition state yields the activation energy (Ea) for that step. The step with the highest activation energy is the rate-determining step of the reaction. Computational studies on Fischer esterification confirm that the acid catalyst significantly lowers the activation barriers, particularly for the nucleophilic attack and the elimination of water, thus accelerating the reaction. numberanalytics.com

A table outlining the key steps and the focus of computational modeling is presented below.

| Reaction Step | Key Intermediate/Transition State (TS) to Model | Computational Goal |

| 1. Carbonyl Protonation | Protonated Isobutyric Acid | Determine pKa and stability |

| 2. Nucleophilic Attack | Tetrahedral Intermediate / TS1 | Calculate activation energy for C-O bond formation |

| 3. Proton Transfer | Proton-shuttled Intermediates / TS2 | Model the pathway for intramolecular proton exchange |

| 4. Water Elimination | Protonated Ester / TS3 | Calculate activation energy for C-OH2 bond cleavage |

| 5. Deprotonation | Final Ester Product | Determine overall reaction thermodynamics (ΔG) |

Environmental Dynamics and Ecological Chemistry of 2 Methylpent 2 Enyl Isobutyrate

Environmental Fate and Degradation Pathways

There is no published research specifically detailing the biotic or abiotic degradation of 2-Methylpent-2-enyl isobutyrate.

Biotic Degradation Mechanisms: Microbial Transformations and Enzymatic Activities

No studies were identified that investigated the microbial transformation or the specific enzymatic activities involved in the breakdown of this compound. General principles of ester biodegradation would suggest that hydrolysis of the ester bond by microbial esterases is a likely initial step, yielding 2-methylpent-2-en-1-ol (B91347) and isobutyric acid. However, without specific research, this remains a hypothesis.

Abiotic Degradation Processes: Photochemical and Hydrolytic Stability of this compound

The photochemical and hydrolytic stability of this compound has not been documented. As an unsaturated ester, it could be susceptible to photochemical reactions in the atmosphere and hydrolysis in aqueous environments. The rates and products of these potential degradation pathways are unknown.

Natural Occurrence and Distribution in Biological Matrices

There are no reports of this compound as a naturally occurring compound in plants, animals, or microorganisms. While many esters are found in nature, this specific molecule is not listed in databases of natural products.

Role in Chemical Ecology: Investigation of Semiochemical Functionality and Inter-species Signaling

The potential role of this compound as a semiochemical (e.g., pheromone, allomone, kairomone) has not been investigated. There is no evidence in the scientific literature to suggest it is involved in chemical signaling between organisms.

Emerging Research on Biotransformation and Metabolic Pathways of this compound in Diverse Organisms

No emerging or existing research on the biotransformation and metabolic pathways of this compound in any organism was found. Understanding how this compound is metabolized is crucial for assessing its potential bioaccumulation and persistence in the environment, but such studies have not been published.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylpent-2-enyl isobutyrate, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via esterification of 2-methylpent-2-enol with isobutyric acid under acid catalysis (e.g., sulfuric acid). Key parameters include:

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Solvent : Toluene or hexane for azeotropic removal of water .

- Catalyst Loading : 1–5 mol% to minimize decomposition of the unsaturated alkene moiety.

Yield optimization requires monitoring via gas chromatography (GC) with flame ionization detection (FID) to track ester formation and byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : Use a polar column (e.g., DB-WAX) to resolve isomers; compare retention indices with standards .

- NMR : H NMR should show characteristic signals:

- δ 1.1–1.3 ppm (isobutyrate methyl groups),

- δ 5.2–5.5 ppm (alkene protons from the 2-methylpent-2-enyl moiety) .

- FTIR : Confirm ester carbonyl stretch at ~1740 cm and absence of OH bands from unreacted alcohol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.